molecular formula C15H12N2O2S B12591509 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one CAS No. 647026-36-6

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B12591509
CAS No.: 647026-36-6
M. Wt: 284.3 g/mol
InChI Key: VHVPTQFEHXIWHV-UHFFFAOYSA-N
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Description

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is a synthetic chemical compound featuring a benzothiazole moiety, a structure renowned in medicinal chemistry and materials science. The molecular scaffold, which integrates a benzothiazole unit with a functionalized cyclohexadienone ring via an aminomethylidene linker, suggests potential for diverse research applications. This structural motif is often investigated for its electronic properties and potential biological activity. Researchers may explore this compound as a key intermediate in organic synthesis or as a candidate in the development of novel pharmacophores, particularly given the established profile of benzothiazole-containing molecules. The specific mechanism of action is highly dependent on the research context and is not fully characterized. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. As with any research chemical, appropriate safety protocols should be followed.

Properties

CAS No.

647026-36-6

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yliminomethyl)-6-methoxyphenol

InChI

InChI=1S/C15H12N2O2S/c1-19-12-7-4-5-10(14(12)18)9-16-15-11-6-2-3-8-13(11)20-17-15/h2-9,18H,1H3

InChI Key

VHVPTQFEHXIWHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=NSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of 1,2-benzothiazol-3-amine with 2-methoxy-3-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Packing

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
  • Substituents: Nitro group at C4, hydroxy-methylanilino group at C4.
  • Geometry : Nearly planar structure (dihedral angle between aromatic rings: 1.41°) .
  • Hydrogen Bonding : Intramolecular N–H⋯O bond stabilizes the keto-amine tautomer. Intermolecular O–H⋯O bonds form trans-dimeric motifs .
  • Crystal Data: Monoclinic $P2_1/c$, $Z = 4$, $a = 6.5499(3)$ Å, $b = 7.6232(3)$ Å, $c = 25.6211(11)$ Å .
Target Compound
  • Substituents: Methoxy group (electron-donating) at C2, benzothiazolylamino methylidene at C5.
  • Expected Geometry: Planarity may be reduced due to steric bulk of the benzothiazole group. The methoxy group could enhance electron density in the dienone ring, altering reactivity compared to nitro-substituted analogs.
N,N′-Bis(salicylidene)ethylenediamine
  • Substituents : Two salicylidene groups linked via ethylenediamine.
  • Geometry : Extended conjugation with intramolecular hydrogen bonding. Used as a ligand in metal coordination chemistry .
Target Compound
  • Hypothesized Route: Likely involves condensation of 2-methoxycyclohexa-2,4-dien-1-one with 1,2-benzothiazol-3-amine. Solvent choice (e.g., ethanol or toluene) and reaction time would influence yield and purity.

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) NMR Features (δ, ppm)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine 314–315 (dec.) 2235 (C≡N), 1605 (C=N), 1330, 1160 (SO₂) 3.69 (s, N–CH₃), 6.90–7.84 (aromatic)
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 536 K (263°C) Not reported 6.90–7.84 (aromatic), 10.5 (O–H)
Target Compound Not reported Expected: ~1600 (C=N), ~1250 (C–O–CH₃) Anticipated: ~3.8 (OCH₃), 7.0–8.5 (benzothiazole)

Biological Activity

The compound 6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is a Schiff base derived from benzothiazole and methoxycyclohexadiene. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure features a benzothiazole moiety linked to a methoxycyclohexadiene framework, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For instance, studies have shown that derivatives of benzothiazole compounds often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaLow

These findings suggest that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, the compound's ability to induce apoptosis in cancer cell lines has been documented. For example:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), A431 (epidermoid carcinoma).
  • Mechanism : Induction of cell cycle arrest and activation of caspase pathways leading to programmed cell death.
Cell LineIC50 Value (µM)
HeLa15
HCT11620
A43125

These results indicate a promising anticancer profile, warranting further investigation into the underlying mechanisms and potential clinical applications.

Antioxidant Activity

Antioxidant assays have demonstrated that this compound exhibits significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay results indicated that the compound effectively reduces oxidative stress by neutralizing free radicals.

Assay Type% Inhibition
DPPH Radical Scavenging70% at 100 µM

This antioxidant capability is crucial for protecting cells from oxidative damage and could contribute to its anticancer effects.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Study on Benzothiazole Derivatives : A series of benzothiazole-based Schiff bases were synthesized and tested for antimicrobial and anticancer activities. The study found that modifications in the side chains significantly affected biological activity.
  • Antioxidant Properties Investigation : Research focused on the antioxidant properties of Schiff bases derived from various aromatic aldehydes showed a strong correlation between structure and activity.

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